4-(Trifluoromethylthio)-benzeneboronic acid
Overview
Description
4-(Trifluoromethylthio)benzoic acid is an organic compound with the molecular formula C8H5F3O2S . The trifluoromethylthio group (CF3S−) is recognized as an important structural motif in the design of lead compounds for new drug discovery .
Synthesis Analysis
Classic methods for the preparation of trifluoromethylthiolated compounds typically involve halogen–fluorine exchange reactions of polyhalogenomethyl thioethers or trifluoromethylation of sulfur-containing compounds under harsh reaction conditions . An alternative strategy is direct trifluoromethylation of the substrate at a late stage by employing an electrophilic trifluoromethylthiolating reagent .Molecular Structure Analysis
The molecular weight of 4-(Trifluoromethylthio)benzoic acid is 222.18 g/mol . The exact mass is 221.996231 Da .Physical and Chemical Properties Analysis
The trifluoromethylthio group (CF3S−) is known for its high lipophilicity (Hansch lipophilicity parameter π = 1.44) and strong electron-withdrawing properties, which could improve the drug molecule’s cell-membrane permeability and enhance its chemical and metabolic stability .Scientific Research Applications
Chromatographic Properties
4-(Trifluoromethylthio)-benzeneboronic acid and its derivatives, like 3,5-di(trifluoromethyl)benzeneboronic acid, have been examined for their chromatographic properties. These compounds are useful in analytical chemistry for their electron-capturing abilities, which is significant in the analysis of bifunctional compounds. They offer advantages such as a broad range of application, relative volatility, sensitivity, and derivative stability (Poole, Singhawangcha, & Zlatkis, 1979).
Sugar Conversion
A study on the displacement of pseudo-equilibria in aqueous alkali between sugars like d-glucose, d-fructose, and d-mannose by areneboronic acids, including derivatives of this compound, showed increased yields of d-fructose. This research is significant in understanding the role of these compounds in sugar transformations (Barker, Hatt, & Somers, 1973).
Polymer Chemistry
In the field of polymer chemistry, compounds like this compound are important intermediates. They have been used in Suzuki coupling reactions to create new chromophore monomers, which are significant for making polymers with tailored light emission properties. These polymers show high thermal stability and good processability (Neilson, Budy, Ballato, & Smith, 2007).
Affinity Chromatography
Arylboronic acids, including those related to this compound, have been synthesized with ionization constants near neutrality for use in affinity chromatography. These compounds are particularly useful in the diol-specific chromatography of biomolecules and affinity purification of enzymes (Soundararajan, Badawi, Kohlrust, & Hageman, 1989).
Battery Technology
In battery technology, compounds like 3,5-bis(trifluoromethyl)benzeneboronic acid have been studied for their effects on electrochemical performance in lithium-ion batteries. These studies focus on how such compounds can contribute to the formation of effective solid electrolyte interface films, improving battery performance and longevity (Wang, Qu, Xia, Wu, Li, Gan, & Ree, 2008).
Electrophilic Aromatic Trifluoromethylthiolation
Research on the electrophilic aromatic trifluoromethylthiolation of various phenols, including 4-(Trifluoromethylthio)phenol, provides insights into novel chemical reactions and potential applications in creating biologically interesting compounds. This research is pivotal in understanding the scope and limitations of these chemical transformations (Jereb & Gosak, 2015).
Polyimide Synthesis
This compound and its derivatives are also utilized in the synthesis of polyimides. These compounds, with their unique structural elements, contribute to the creation of polyimides with notable thermal, optical, and electrical properties, which are important in materials science (Choi, Cho, & Yoon, 2010).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the 4-(Trifluoromethylthio)-benzeneboronic acid would interact with a palladium catalyst. The reaction involves the transmetalation of the organoboron reagent (in this case, the this compound) to the palladium, followed by reductive elimination to form the new carbon–carbon bond .
Biochemical Pathways
The compound’s role in suzuki–miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include pH (as boronic acids can form boronate esters under alkaline conditions), the presence of diols (with which boronic acids can form reversible covalent complexes), and the presence of transition metal catalysts (which are necessary for Suzuki–Miyaura cross-coupling reactions) .
Properties
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2S/c9-7(10,11)14-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTCJAHRVYNYTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675170 | |
Record name | {4-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-15-5 | |
Record name | B-[4-[(Trifluoromethyl)thio]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947533-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {4-[(trifluoromethyl)sulfanyl]phenyl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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